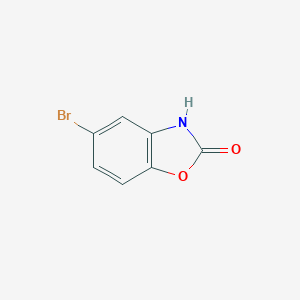

5-Bromo-2-benzoxazolinone

描述

Historical Context of Benzoxazolinone Derivatives in Scientific Inquiry

Benzoxazolinone derivatives, including those with a halogenated substituent, have a history of investigation for their biological activities. leena-luna.co.jp Some of these compounds are naturally occurring in plants and are understood to function as defense compounds against insects, fungi, and bacteria. scienceopen.comnih.gov Phytoalexins containing the 2(3H)-benzoxazolinone structure were discovered in 1940 and have since been extensively studied in medicinal and pharmaceutical chemistry. neu.edu.tr The versatility of the benzoxazolinone structure, which allows for modifications at various positions, has made it a subject of continuous interest in the development of new compounds with a range of potential applications. neu.edu.tr

Significance of the Benzoxazolinone Core in Medicinal Chemistry and Agrochemical Research

The benzoxazolinone scaffold is of considerable importance in both medicinal chemistry and agrochemical research. In medicinal chemistry, derivatives of 2(3H)-benzoxazolone are recognized for a wide array of therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net The core structure is a key component in the design of novel drugs. mdpi.com

In the field of agrochemicals, benzoxazolinones have been investigated for their potential as pesticides. nih.gov For instance, 2-benzoxazolinone (B145934) (BOA) is a potent phytotoxin found in several graminaceous crops like wheat, maize, and rye. nih.govnih.gov Its phytotoxicity has led to its consideration as a potential herbicidal agent. jeb.co.in Furthermore, derivatives of benzoxazolinone have shown fungicidal and herbicidal properties. researchgate.nete3s-conferences.org Halogen-substituted benzoxazolinones, in particular, have been noted as potent fungicides. researchgate.net

Overview of Research Trajectories for Halogenated Benzoxazolinones

Research into halogenated benzoxazolinones has explored their diverse biological activities. The introduction of halogen atoms into the benzoxazolinone structure can significantly influence the compound's properties. researchgate.net For example, 6-halogen-substituted benzoxazolinones are recognized as powerful fungicides. researchgate.net

Studies have shown that 2(3H)-benzoxazolones with halogenated substituents possess a range of biological activities, including anticonvulsant, antioxidant, and antimicrobial properties. leena-luna.co.jp Specifically, 5-chloro-2(3H)-benzoxazolone and its derivatives have demonstrated anti-tumor, anti-HIV, and antimicrobial activities. leena-luna.co.jp The synthesis and evaluation of various halogenated benzoxazine (B1645224) derivatives have indicated that substitutions with iodine or bromine can result in significant anti-inflammatory potential. ijfans.org Current research continues to focus on synthesizing and characterizing new halogenated derivatives to explore their therapeutic and other potential applications. ijfans.org For instance, the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives with halogenated rings has been undertaken to investigate their antibacterial and antifungal activity. scienceopen.comnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHTZWJRUUOALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163679 | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14733-73-4 | |

| Record name | 5-Bromo-2-benzoxazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14733-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromo 2 Benzoxazolinone

Established Synthetic Routes for 5-Bromo-2-benzoxazolinone

The synthesis of this compound can be achieved through several established routes, primarily involving the electrophilic bromination of a benzoxazolinone precursor.

Precursor Reactions with Brominating Agents

The most direct method for synthesizing this compound is through the electrophilic aromatic substitution of 2-benzoxazolinone (B145934). This reaction typically involves treating the 2-benzoxazolinone core with a suitable brominating agent. One documented method involves the reaction of 2-benzoxazolinone with elemental bromine in a solvent like chloroform (B151607) to yield the 6-bromo derivative, indicating that direct bromination of the aromatic ring is a viable strategy. researchgate.netresearchgate.net The synthesis of this compound specifically has been reported from the corresponding 2-aminophenol (B121084) derivative. researchgate.net

A common and often more manageable laboratory alternative to using liquid bromine is the use of N-Bromosuccinimide (NBS). masterorganicchemistry.com NBS is a convenient, crystalline solid that serves as a source of electrophilic bromine and is widely used for allylic and benzylic brominations, as well as for bromination of activated aromatic rings. masterorganicchemistry.com For instance, NBS in carbon tetrachloride with a radical initiator like dibenzoyl peroxide has been used to brominate a methyl group on the benzoxazolinone ring and to brominate the aromatic ring itself, such as in the synthesis of 5-Methyl-6-bromo-2(3H)-benzoxazolinone. clockss.org This suggests that direct bromination of 2-benzoxazolinone at the 5-position using NBS is a feasible and practical synthetic route. Another approach involves reacting 2,2-diphenyl-1,3-benzodioxol with NBS in chloroform to produce the 5-bromo derivative, highlighting the utility of NBS for brominating such ring systems. prepchem.com

Patented methods also describe the use of elemental bromine to halogenate substituted 2-benzoxazolinones. For example, reacting 5-methoxy-2-benzoxazolinone with bromine yields 6-bromo-5-methoxy-2-benzoxazolinone, further confirming the applicability of direct bromination to this heterocyclic system. google.com

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general green methodologies applicable to benzoxazolinone synthesis are emerging. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. For instance, microwave-assisted organic synthesis has been employed to prepare piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives in significantly reduced reaction times. researchgate.netneu.edu.tr This technique could potentially be adapted for the synthesis and derivatization of this compound. Another green approach in related synthesis involves the use of natural catalysts, such as lemon juice, for the preparation of Schiff bases derived from benzothiazolone, a structurally similar heterocycle. researchgate.net Such bio-based catalysts represent a sustainable alternative to traditional chemical catalysts and could be explored for reactions involving the benzoxazolinone scaffold.

Strategies for N-Substitution of the Benzoxazolinone Ring System

The nitrogen atom at the 3-position of the benzoxazolinone ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's properties. neu.edu.tr These N-substitution strategies are broadly applicable to the this compound core.

One of the most common methods for N-substitution is the Mannich reaction. This reaction involves the aminoalkylation of the N-H group using formaldehyde (B43269) and a primary or secondary amine, such as piperazine (B1678402). neu.edu.trresearchgate.netwjarr.com This creates a methylene (B1212753) bridge connecting the benzoxazolinone nitrogen to the amine, yielding 3-(aminomethyl) derivatives. wjarr.com This method has been used to prepare series of 5-chloro and 5-nitro substituted 3-piperazinomethyl-2-benzoxazolinones, indicating its direct applicability to the 5-bromo analog. neu.edu.trresearchgate.net

Another prevalent strategy is N-alkylation, which involves reacting the benzoxazolinone with an alkyl halide in the presence of a base. tandfonline.com For example, 5-methyl-2(3H)-benzoxazolones have been reacted with α-bromo-4-substituted acetophenones in the presence of sodium hydroxide (B78521) in ethanol (B145695) to yield 3-benzoylmethyl derivatives. tandfonline.com The use of cesium fluoride-Celite has also been reported as an effective catalyst system for the N-alkylation of 2(3H)-benzoxazolones. researchgate.net These methods provide a versatile means to introduce various alkyl and arylalkyl side chains at the N-3 position.

Functionalization at Other Positions of the Benzoxazolinone Core Relevant to 5-Bromo Substitution

Beyond N-substitution, the benzoxazolinone core can be functionalized at other positions on the benzene (B151609) ring, allowing for the synthesis of a diverse range of derivatives.

Synthesis of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives

Acylation of the benzoxazolinone ring is a significant method for functionalization. Research has unequivocally shown that direct Friedel-Crafts acylation of the 2(3H)-benzoxazolone nucleus is highly regioselective, with substitution occurring almost exclusively at the 6-position. neu.edu.trresearchgate.net This preference is observed under various Friedel-Crafts conditions, using reagents like carboxylic acids in polyphosphoric acid (PPA) or acyl chlorides with aluminum chloride. researchgate.nettandfonline.comneu.edu.tr Therefore, for a this compound starting material, Friedel-Crafts acylation would be expected to yield 5-bromo-6-acyl-2-benzoxazolinone derivatives.

The synthesis of 5-acyl derivatives is substantially more complex and cannot be achieved by direct acylation. neu.edu.tr It requires a multi-step sequence that involves the basic hydrolysis of the benzoxazolinone to open the ring, forming a 2-aminophenol intermediate. This intermediate can then be acylated at the 4-position, followed by a subsequent ring-closure reaction to form the 5-acyl-2(3H)-benzoxazolone. neu.edu.tr This pathway is not directly relevant for a starting material already substituted at the 5-position with bromine.

Below is a table summarizing examples of acylation reactions on the benzoxazolinone core.

Table 1: Examples of Acylation Reactions of Benzoxazolinone Derivatives

| Starting Material | Acylating Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Benzoxazolinone | 2-Bromopropionyl bromide, AlCl₃, CS₂ | 5-(2-bromopropionyl)-2-benzoxazolinone | prepchem.com |

| 2(3H)-Benzoxazolone | Difluorobenzoic acids, PPA | 6-Difluorobenzoyl-2(3H)-benzoxazolone | tandfonline.com |

| 5-Chloro-2-benzoxazolinone | Carboxylic acid, PPA | 6-Acyl-5-chloro-2-benzoxazolinone | researchgate.net |

Derivatization with Hydrazones and Azoles

The acyl groups introduced onto the benzoxazolinone ring, particularly at the 6-position, serve as synthetic handles for further derivatization. A common strategy is the formation of hydrazones. mdpi.comnih.gov This typically involves a two-step process starting from an N-alkylated benzoxazolinone. For example, an N-propanoic acid derivative can be converted to its corresponding hydrazide, which is then condensed with various aromatic aldehydes or ketones to yield a series of hydrazone derivatives. mdpi.combohrium.com These reactions provide access to a wide range of molecules with diverse substituents. nih.gov

In addition to hydrazones, the benzoxazolinone scaffold can be linked to various azole heterocycles, which are known for their broad pharmacological activities. mdpi.comnih.govscienceopen.com For example, N-substituted benzoxazolinone propanoic acid can be reacted with o-phenylenediamine (B120857) derivatives to form benzimidazoles (a type of azole). mdpi.com The synthesis of triazole derivatives attached to the benzoxazolinone core has also been explored, often starting from a hydrazide intermediate. nih.govscienceopen.com

The table below provides examples of hydrazone and azole derivatives synthesized from benzoxazolinone precursors.

Table 2: Examples of Hydrazone and Azole Derivatives of Benzoxazolinone

| Precursor | Reactant(s) | Product Class | Example Product | Reference |

|---|---|---|---|---|

| 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 3-Chlorobenzaldehyde | Hydrazone | N′-(3-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | mdpi.com |

| 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | 4-Chloro-1,2-phenylenediamine | Azole (Benzimidazole) | 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | mdpi.com |

| 2-Hydroxy-5-bromo-3-nitroacetophenone | Isonicotinoyl hydrazide | Hydrazone | Schiff base of 2-hydroxy-5-bromo-3-nitroacetophenone and isonicotinoyl hydrazide | scispace.com |

Table of Compounds

Formation of Thiadiazole Derivatives

The fusion of a thiadiazole ring system with a this compound scaffold has been explored to generate novel heterocyclic compounds. A key strategy involves the reaction of a precursor derived from this compound with reagents that facilitate the formation of the thiadiazole ring.

One synthetic approach begins with the preparation of an acetic acid hydrazide derivative of 5-methyl-2-benzoxazolinone, a closely related analogue. This is achieved by condensing 2-(5-methyl-2-benzoxazolinone-3-yl)acetate with hydrazine (B178648) hydrate. nih.gov The resulting hydrazide can then be reacted with substituted isothiocyanates to yield thiosemicarbazide (B42300) derivatives. nih.gov Subsequent cyclization of these thiosemicarbazides is a crucial step in forming the thiadiazole ring. For instance, treatment with orthophosphoric acid can induce the conversion of the side chain into a 1,3,4-thiadiazole (B1197879) ring. nih.gov

Another method involves the synthesis of 2,6-disubstituted imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazole derivatives containing a 2-benzoxazolinone moiety. jlu.edu.cn In this multi-step synthesis, a key intermediate is formed, which is then condensed with α-bromoarylketones in refluxing dry ethanol to yield the final thiadiazole derivatives. researchgate.netjlu.edu.cn The general synthetic route is outlined below:

Table 1: Synthesis of Imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazole Derivatives jlu.edu.cn

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Benzoxazolinone derivative | Appropriate reagents | Intermediate 4a |

| 2 | Intermediate 4a, α-bromoarylketones | Dry ethanol, reflux | 2-[(2-benzoxazolinone-3-yl)methyl]-6-aryl-imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazoles |

The 1,3,4-thiadiazole nucleus is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. nih.gov The synthesis of novel thiadiazole-containing compounds from this compound continues to be an active area of research. nih.gov

Mannich Reaction Applications in Benzoxazolinone Synthesis

The Mannich reaction is a versatile three-component condensation reaction that has been extensively used to synthesize N-Mannich bases of this compound and related structures. neelain.edu.sdresearchgate.net This reaction typically involves an active hydrogen compound (like the N-H of the benzoxazolinone ring), formaldehyde, and a primary or secondary amine. neelain.edu.sdwjarr.com

The synthesis of Mannich bases derived from this compound involves the reaction of the parent heterocycle with formaldehyde and a suitable amine. theses.fr For example, 5-bromobenzoxazolinone can be reacted with N-benzyl-3-chloro-N-methylpropan-1-amine hydrochloride in the presence of potassium carbonate in DMF to yield the corresponding Mannich base. theses.fr The general reaction is as follows:

This compound + Formaldehyde + Secondary Amine → 3-(Aminomethyl)-5-bromo-2-benzoxazolinone

This reaction creates a methylene bridge between the nitrogen atom of the benzoxazolinone ring and the nitrogen atom of the amine. wjarr.com A variety of amines can be used in this reaction, leading to a diverse library of Mannich bases with different substituents. wjarr.comnih.gov

Table 2: Examples of Mannich Bases Derived from Benzoxazolinones

| Benzoxazolinone Derivative | Amine | Product | Reference |

| 5-Bromobenzoxazolinone | N-benzyl-3-chloro-N-methylpropan-1-amine | 3-((N-benzyl-N-methyl-3-chloropropyl)aminomethyl)-5-bromo-2-benzoxazolinone | theses.fr |

| 6-Acyl-2(3H)-benzoxazolones | 3,5-Dimethylpiperidine | 6-Acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones | nih.gov |

| 5-Chloro-2(3H)-benzoxazolone | Phenylpiperazine | 5-Chloro-3-((4-phenylpiperazin-1-yl)methyl)-2(3H)-benzoxazolone | neu.edu.tr |

| 2(3H)-Benzoxazolone | 1-(3-Methylphenyl)piperazine | 3-((4-(3-Methylphenyl)piperazin-1-yl)methyl)-2(3H)-benzoxazolone | wjarr.com |

The synthesis conditions for the Mannich reaction can be optimized. For instance, studies have shown that using ultrasound irradiation can lead to higher yields under milder conditions compared to traditional stirring methods. researchgate.net

Advanced Synthetic Techniques and Optimization in this compound Research

Modern synthetic methodologies are being applied to the synthesis of this compound and its derivatives to improve efficiency, yield, and environmental friendliness.

Microwave-assisted synthesis has emerged as a powerful tool in this field. neu.edu.tr This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. For example, the synthesis of Mannich bases of 5-chloro-2(3H)-benzoxazolone derivatives has been successfully carried out using microwave irradiation, offering a facile and efficient approach. neu.edu.tr Similarly, new Current time information in Bangalore, IN.researchgate.netjlu.edu.cntriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazole derivatives linked to a 2(3H)-benzoxazolone ring have been synthesized under microwave irradiation. scielo.br

One-pot synthesis is another advanced technique that offers several advantages, including reduced waste and simplified purification processes. A one-pot, base-mediated approach has been developed for the synthesis of 2-benzoxazolinone derivatives, achieving good to excellent yields. researchgate.net

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired products. This can involve screening different solvents, bases, and catalysts. For instance, in the synthesis of dihydropyrazoles, the choice of base and reaction temperature was found to significantly impact the yield. acs.org The development of new analytical methods, such as spectrophotometric quantification, can also aid in the optimization of biocatalytic synthesis processes. mdpi.com

Furthermore, the use of environmentally friendly methods is gaining traction. Research has explored the use of natural acid catalysts, like lemon juice, for the synthesis of Schiff bases containing a 2-oxo-3H-benzoxazole scaffold under solvent-free conditions. researchgate.net These "green" chemistry approaches aim to minimize the use of hazardous reagents and solvents.

The synthesis of this compound itself can be achieved through the bromination of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid in acetic acid. openreadings.eu Another route involves the bromination of salicylic (B10762653) acid to produce 3-bromo-2-hydroxybenzoic acid, which is then converted to 7-bromobenzoxazolin-2-one, an isomer of the target compound. researchgate.net

Mechanistic Investigations of 5 Bromo 2 Benzoxazolinone Reactivity

Understanding the Role of Bromine Substitution on Chemical Reactivity

The presence of a bromine atom on the aromatic ring of 2-benzoxazolinone (B145934) significantly alters its electronic and steric properties, thereby influencing its reactivity. Bromine, being an electronegative atom, exerts a deactivating, ortho-, para-directing effect on the benzene (B151609) ring through its negative inductive (-I) and positive mesomeric (+M) effects. This electronic perturbation can affect the rates and regioselectivity of various reactions.

The reactivity of halogenated compounds is also dependent on the nature of the halogen. While both chlorine and bromine undergo free radical halogenation, bromination is generally a slower and more selective process compared to chlorination. uobasrah.edu.iq This difference in reactivity is attributed to the greater stability of the bromine radical. uobasrah.edu.iq In the context of 5-Bromo-2-benzoxazolinone, this inherent reactivity of the C-Br bond can be exploited for various synthetic transformations.

Reaction Pathways and Intermediate Characterization

The chemical transformations of this compound and its derivatives proceed through various reaction pathways, including nucleophilic substitution and radical reactions. The nature of the reactants and reaction conditions dictates the predominant pathway and the formation of specific intermediates.

One common reaction pathway involves the nucleophilic substitution at the nitrogen atom of the benzoxazolinone ring. For example, 5-methyl-2(3H)-benzoxazolones can be reacted with α-bromo-4-substituted acetophenones in the presence of a base to yield N-substituted products. tandfonline.com This reaction proceeds via the formation of a sodium salt of the benzoxazolone, which then acts as a nucleophile.

Another significant reaction pathway involves the benzylic bromination of methyl-substituted benzoxazolinones using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. clockss.orgmasterorganicchemistry.com This free-radical substitution reaction occurs selectively at the benzylic position due to the stability of the resulting benzylic radical. masterorganicchemistry.com The mechanism involves initiation, propagation, and termination steps, with the bromine radical abstracting a benzylic hydrogen to form a resonance-stabilized benzylic radical. masterorganicchemistry.com

The characterization of intermediates and final products is crucial for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with elemental analysis, are routinely employed to confirm the structures of synthesized compounds. researchgate.netmdpi.com For instance, in the synthesis of 5-(bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one, the structure was confirmed using 1H-NMR and 13C-NMR spectroscopy. mdpi.com

Below is a table summarizing the characterization data for a representative brominated benzoxazolinone derivative:

| Compound Name | Melting Point (°C) | 1H-NMR (CDCl3, δ ppm) | 13C-NMR (CDCl3, δ ppm) |

| 5-(Bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one | 120 | 3.49 (s, 3H, CH3), 4.91 (s, 2H, CH2Br), 7.14 (s, 1H, CH), 7.99 (s, 1H, CH) | 28.7 (NCH3), 29.3 (CH2Br), 108.0 (CH), 110.6 (CH), 131.1 (C), 136.1 (C), 141.7 (C), 142.6 (CNO2), 153.9 (CO) |

Data sourced from a study on the synthesis and reactivity of benzoxazolone derivatives. mdpi.com

Influence of Substituents on Electronic and Steric Properties Affecting Reactivity

The reactivity of this compound is not solely dictated by the bromine atom but is also significantly influenced by the presence of other substituents on the benzoxazole (B165842) scaffold. These substituents can modulate the electronic and steric environment of the molecule, thereby affecting reaction rates, regioselectivity, and even the reaction pathway itself.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring can either enhance or diminish the nucleophilicity and electrophilicity of the molecule. For example, the presence of a nitro group, a strong EWG, in 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone influences its reactivity in reactions with various aromatic carbonyl derivatives. mdpi.com

Steric hindrance also plays a crucial role in determining the outcome of reactions. Bulky substituents near the reaction center can impede the approach of a nucleophile or electrophile, leading to lower reaction rates or favoring the formation of sterically less hindered products. uobasrah.edu.iq The stereoselectivity of reactions can also be sensitive to steric hindrance, as observed in the reaction of 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone with different aldehydes, where the cis/trans ratio of the resulting oxirane isomers was affected by the steric bulk of the aldehyde. mdpi.com

The nature of the substituent at the 5-position of the benzoxazole ring has been shown to affect the potency for biological targets, with chloro derivatives showing increased potency in some cases. acs.org This highlights the interplay between electronic and steric effects of substituents in determining not only chemical reactivity but also biological activity.

Biological Activities and Therapeutic Potentials of 5 Bromo 2 Benzoxazolinone and Its Analogs

Antimicrobial Efficacy Studies

Derivatives of the 2-benzoxazolinone (B145934) scaffold have been a subject of extensive research to develop new antimicrobial agents. The introduction of a bromine atom at the 5-position, in particular, has been explored for its influence on the biological activity of the parent compound.

Antibacterial Activity of 5-Bromo-2-benzoxazolinone Derivatives

The antibacterial potential of this compound analogs has been evaluated against a range of both Gram-positive and Gram-negative bacteria. These studies have provided valuable insights into their spectrum of activity and inhibitory concentrations.

Derivatives of 2-benzoxazolinone have demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain 5-chloro-2(3H)-benzoxazolinone derivatives, which are structurally similar to their 5-bromo counterparts, have shown good activity against S. aureus. researchgate.net In broader studies on benzoxazolinone derivatives, some compounds exhibited significant antibacterial activity against B. subtilis. mdpi.commedwinpublishers.com While direct and extensive data on this compound itself is limited, the activity of its halogenated analogs suggests a potential for similar efficacy. Research on various benzoxazolinone derivatives has shown that Gram-positive bacteria are generally susceptible to these compounds. wjbphs.com

The efficacy of benzoxazolinone derivatives extends to Gram-negative bacteria, including common pathogens like Escherichia coli and Salmonella Enteritidis. Studies have reported that some 2-benzoxazolinone derivatives exhibit promising effects against E. coli. mdpi.comfabad.org.tr Specifically, certain hydrazone derivatives linked to a benzoxazolin-2-one core demonstrated wide antibacterial activity against E. coli. mdpi.com However, the resistance of S. enteritidis to some of these derivatives has also been noted, indicating a variable spectrum of activity. mdpi.com The discovery of the inhibitory potential of 2-benzoxazolinone derivatives against E. coli has spurred further investigations into this class of compounds for their antibacterial properties. fabad.org.tr

The emergence of drug-resistant bacteria poses a significant global health challenge, driving the search for novel antimicrobial agents. While specific studies focusing solely on the activity of this compound against resistant strains are not extensively documented in the provided results, the broader class of benzoxazole (B165842) derivatives has been investigated in this context. The development of resistance to existing antibiotics underscores the importance of exploring new chemical scaffolds like benzoxazolinones. medwinpublishers.com

Antibacterial Activity of Selected Benzoxazolinone Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazone | Staphylococcus aureus | Good activity reported | researchgate.net |

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazone | Escherichia coli | Good activity reported | researchgate.net |

| Benzoxazolin-2-one linked hydrazones | Bacillus subtilis | MIC of 62.5 for some derivatives | mdpi.com |

| Benzoxazolin-2-one linked hydrazones | Salmonella Enteritidis | MIC of 250 for some derivatives | mdpi.com |

Antifungal Properties and Mycological Impact

Halogen-substituted 2-benzoxazolinones are recognized for their pronounced fungicide properties. fabad.org.tr The antifungal activity of these compounds has been evaluated against various fungal species, including clinically relevant yeasts and molds.

Studies have shown that natural and synthetic 2-benzoxazolinones can inhibit the growth of Candida albicans. google.com More specifically, a newly synthesized series of N-phenacyl derivatives of 2-mercaptobenzoxazole, which included 5-bromo analogues, demonstrated anti-Candida activity. nih.gov For example, 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone showed activity against C. albicans. nih.gov Furthermore, benzoxazole derivatives have been tested against other fungi like Aspergillus niger, with some compounds showing moderate activity. indexcopernicus.com The antifungal activities of 2-benzoxazolinone derivatives are often found to be more potent than their antibacterial effects. fabad.org.tr

Antifungal Activity of Selected Benzoxazole Derivatives

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | Candida albicans SC5314 | MICP of 16 (partial inhibition) | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | Total visual MIC after 48h | nih.gov |

| Various 5-substituted-2-cyclohexyl methyl benzoxazoles | Candida albicans, Aspergillus niger | Moderate to good activity reported | indexcopernicus.com |

Antiviral Spectrum of Activity, including Anti-HIV-1 Agents

The therapeutic potential of benzoxazole derivatives extends to the realm of antiviral research, with particular interest in their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). Although direct studies on this compound are limited, the broader class of benzoxazoles and related heterocyclic compounds have shown promise as HIV-1 inhibitors.

Research has identified some 2,5,6-substituted benzoxazole derivatives as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. nih.gov These compounds were found to inhibit the in vitro binding of thymidine (B127349) to the RT enzyme. nih.gov While not benzoxazolinones, N-arylsulfonyl-3-formylindoles have also been designed and evaluated as anti-HIV-1 agents, with some compounds displaying significant activity. researchgate.netscielo.br These findings suggest that heterocyclic scaffolds containing the benzoxazole-like core are worthy of investigation for the development of new anti-HIV-1 drugs. The exploration of small molecules that target various stages of the HIV-1 lifecycle, including the interaction between the Gag polyprotein and the viral RNA, is an active area of research where novel compounds are continuously being screened. acs.org

Anti-inflammatory and Analgesic Research

The quest for novel anti-inflammatory and analgesic agents has led to the investigation of various synthetic compounds, including derivatives of 2-benzoxazolinone. Research has shown that certain analogs of this compound possess notable anti-inflammatory and pain-relieving properties.

Cyclooxygenase (COX) Pathway Modulation

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain. tandfonline.comneu.edu.tr The discovery of two COX isoforms, COX-1 and COX-2, has been a significant focus in the development of new anti-inflammatory drugs. tandfonline.comnih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. nih.govaalto.fi

Research into 2(3H)-benzoxazolone derivatives has been driven by the aim of developing new inhibitors of the COX pathway. tandfonline.com While direct studies on this compound's specific interaction with COX enzymes are not extensively detailed in the provided results, the broader class of benzoxazolinones has been a subject of interest for their potential to modulate this pathway. For instance, studies on other substituted benzoxazolone analogs have been conducted to understand their structure-activity relationships in the context of COX inhibition. tandfonline.com The development of selective COX-2 inhibitors has been a major goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govacs.org However, concerns about cardiovascular side effects with some selective COX-2 inhibitors have emerged, highlighting the complexity of targeting this pathway. tandfonline.comtandfonline.com

Mechanisms of Anti-inflammatory Action

The anti-inflammatory mechanisms of this compound and its analogs are believed to be linked to the inhibition of inflammatory mediators. A study on new 2(3H)-benzoxazolone derivatives showed that some compounds displayed considerable anti-inflammatory activity in the carrageenan-induced paw edema test in mice, a standard model for evaluating anti-inflammatory drugs. tandfonline.comtandfonline.com

For example, a series of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. researchgate.netnih.gov The results indicated that compounds with electron-withdrawing substituents on the phenyl nucleus of the piperazine (B1678402) ring exhibited promising anti-inflammatory effects. researchgate.netnih.gov Specifically, the anti-inflammatory inhibitory ratios for all tested compounds were above 30% in the later stages of the experiment. nih.gov This suggests that the benzoxazolinone scaffold can be chemically modified to enhance its anti-inflammatory properties.

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in various inflammatory diseases. It has been suggested that some NSAIDs may also possess antioxidant activity, acting as free radical scavengers. researchgate.net

In this context, derivatives of 2-benzoxazolinone have been investigated for their antioxidant and free radical scavenging capabilities. One study synthesized a series of 2-benzoxazolinone derivatives incorporating thiosemicarbazide (B42300), triazole, thiadiazole, and hydrazone units and evaluated their antioxidant activities using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netresearchgate.net The results showed that the newly synthesized compounds, particularly the hydrazone derivatives, exhibited varying degrees of scavenging capacity against different active radicals. researchgate.net Specifically, compounds with p-methoxy and -hydroxyl groups on their phenyl rings demonstrated the highest scavenging activity. researchgate.net

Insecticidal and Pesticidal Applications

Benzoxazolinone and its derivatives have been explored for their potential use as pesticides. chemicalbook.com The core structure is amenable to chemical modifications that can lead to compounds with a range of biological activities, including insecticidal and herbicidal effects. researchgate.net

Research has indicated that derivatives of benzoxazolinone can act as insecticidal, nematicidal, and herbicidal agents, as well as plant growth regulators. researchgate.net For example, O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone has been used in agriculture. researchgate.net Furthermore, some derivatives of 10-benzazolylthiophenoxarsine have shown insecticidal, fungicidal, and herbicidal activity. researchgate.net While specific studies focusing solely on the insecticidal properties of this compound were not found, the broader family of benzoxazolinones has established a presence in the field of chemical pesticides.

Phytotoxic Effects and Allelochemical Roles

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of secondary metabolites known as allelochemicals. 2-Benzoxazolinone (BOA) is a well-known allelochemical found in several graminaceous crops and is recognized for its phytotoxic properties, leading to its consideration as a potential pesticide. nih.gov

Inhibition of Seedling Growth

Studies have demonstrated that 2-benzoxazolinone and its derivatives can significantly inhibit the growth of various plant seedlings. In one study, this compound was among the structural derivatives of 2-benzoxazolinone tested for their phytotoxic effects on Cuscuta campestris seedlings. researchgate.netmdpi.com The research found that the presence of a substituent on the aromatic ring of the benzoxazolinone skeleton generally had a negative impact on its phytotoxicity compared to the parent compound, 2-benzoxazolinone. mdpi.com

Another study investigated the effect of 2-benzoxazolinone (BOA) on the germination and early growth of several vegetable crops. jeb.co.innih.gov The results showed that BOA significantly reduced the root and shoot length of the tested plants. jeb.co.innih.gov For instance, at a concentration of 1000 µM, BOA reduced the root and shoot length by approximately 40-82% and 55-85%, respectively. jeb.co.innih.gov This inhibitory effect on seedling growth highlights the potential of benzoxazolinone derivatives as natural herbicides. The mechanism of this inhibition is thought to involve interference with vital metabolic processes in the germinating seedlings. jeb.co.innih.gov

| Compound/Analog | Test Organism | Observed Effect | Reference |

| This compound | Cuscuta campestris | Tested as a structural derivative for phytotoxic effects. | researchgate.netmdpi.com |

| 2-Benzoxazolinone (BOA) | Mung bean (Phaseolus aureus) | Significantly reduced radicle and plumule length. | nih.gov |

| 2-Benzoxazolinone (BOA) | Vegetable crops (Pisum sativum, Raphanus sativus, Brassica oleracea var. botrytis, Brassica oleracea var. capitata) | Reduced germination and root and shoot length. | jeb.co.innih.gov |

| 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone) | Mice | Most promising for analgesic activity in acetic acid writhing and hot plate tests. | tandfonline.comtandfonline.com |

| 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones | Mice | Showed promising anti-inflammatory and analgesic activities. | researchgate.netnih.gov |

| 2-benzoxazolinone hydrazone derivatives | In vitro | Exhibited significant free radical scavenging activity. | researchgate.net |

Necrosis Induction in Parasitic Weeds

The compound this compound has been investigated for its phytotoxic effects on parasitic weeds. In a study assessing its impact on the growth of Cuscuta campestris, a noxious parasitic plant, this compound was one of several derivatives of 2-benzoxazolinone tested. researchgate.netmdpi.com While 2-benzoxazolinone itself showed the strongest inhibition of seedling growth, its derivatives, including the 5-bromo substituted version, were generally less active. mdpi.com This suggests that the presence of a substituent on the aromatic ring of the benzoxazolinone structure can negatively influence its phytotoxicity against Cuscuta campestris. mdpi.com

At a concentration of 1 mM, this compound demonstrated significant inhibitory activity on Cuscuta growth, achieving a 79.3 ± 6.9% reduction. mdpi.com When the concentration was lowered to 0.5 mM, it was the only derivative among those tested to maintain a noteworthy level of activity, with a 45.23 ± 5.3% inhibition. mdpi.com Unlike some other tested compounds that induced necrosis, or tissue death, in the parasitic seedlings, this was not a primary reported effect for this compound in the available research. researchgate.netmdpi.comresearchgate.net

Table 1: In Vitro Growth Inhibition of Cuscuta campestris by 2-Benzoxazolinone Derivatives

| Compound | Concentration (mM) | Growth Inhibition (%) |

| This compound | 1 | 79.3 ± 6.9 |

| This compound | 0.5 | 45.23 ± 5.3 |

| 2-Benzoxazolinone | 1 | > 80 |

| 2-Benzoxazolinone | 0.5 | > 80 |

| 6-Benzyloxy-2-benzoxazolinone | 1 | 50.6 ± 15.2 |

Other Pharmacological Activities

Derivatives of 2-benzoxazolinone have been a subject of interest in the search for new anticonvulsant agents. nih.govresearchgate.netneu.edu.tr Research has shown that modifications to the core benzoxazolinone structure can lead to compounds with significant anticonvulsant activity. nih.govresearchgate.net For instance, a series of hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone were synthesized and tested for their ability to protect against pentylenetetrazole-induced seizures. nih.gov Several of these compounds were found to be more active than the established anticonvulsant drug phenytoin. nih.gov While these studies highlight the potential of the broader benzoxazolinone class, specific research focusing on the anticonvulsant properties of this compound itself is not extensively detailed in the provided context.

Aldose reductase (ALR2) is an enzyme implicated in the development of diabetic complications, and its inhibition is a therapeutic strategy being explored. smolecule.comnih.govnih.gov Derivatives of 2-benzoxazolinone have emerged as potential ALR2 inhibitors. smolecule.com While the direct ALR2 inhibitory activity of this compound is not specified, the general class of benzoxazolone derivatives has shown promise in this area. smolecule.com The development of inhibitors with high selectivity for ALR2 over the related enzyme ALR1 is a key challenge in this field to minimize potential toxicity. nih.gov

The formation and accumulation of advanced glycation end products (AGEs) are linked to aging and the progression of degenerative diseases like diabetes and Alzheimer's disease. nih.govresearchgate.netnih.gov Consequently, inhibiting AGE formation is a significant therapeutic goal. nih.govresearchgate.net Certain 2-benzoxazolinone derivatives have been identified as having the potential to inhibit AGE formation. smolecule.com This activity is often associated with their antioxidant properties. smolecule.com While the broader class of compounds is of interest, specific data on the efficacy of this compound as an inhibitor of AGEs is not detailed in the provided search results.

The benzoxazolinone scaffold has been explored for its potential in treating various neurological disorders. neu.edu.tr For example, derivatives have been investigated for their analgesic (pain-relieving) properties. researchgate.netpsu.edu Some have also been studied as dual inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake, which could be beneficial for conditions like depression and pain. researchgate.net Additionally, pyrazoline derivatives incorporating a benzoxazolinone moiety have shown inhibitory effects on monoamine oxidase A (MAO-A), an enzyme relevant to the treatment of depression. nih.gov However, the specific therapeutic potential of this compound in neurological disorders has not been explicitly detailed.

Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. researchgate.netnih.gov The 2-benzoxazolinone core has been identified as a promising starting point for the development of new anti-leishmanial agents. nih.govmedchemexpress.com Studies have shown that benzoxazinoid analogs can be active against Leishmania promastigotes. nih.gov For instance, 2-benzoxazolinone has demonstrated anti-leishmanial activity against L. donovani with a lethal concentration (LC50) of 40 μg/mL. medchemexpress.com While this indicates the potential of the general structure, specific data on the anti-leishmanial activity of this compound is not available in the provided context.

Hypotensive Activity

Certain derivatives of 2-benzoxazolinone have been identified as possessing hypotensive properties. Specifically, 5-R-6-R'-2-benzoxazolinones, where R and R' are different and are selected from the group consisting of methoxy (B1213986) and a halogen (bromo or chloro), have demonstrated the ability to lower blood pressure. google.com These compounds can be converted into their therapeutically active salt forms through dissolution in an aqueous solution of an alkali metal or alkaline earth metal hydroxide (B78521) or carbonate, such as sodium hydroxide or potassium carbonate. google.com

One of the notable analogs, 5-chloro-6-methoxy-2-benzoxazolinone, has shown significant, long-acting hypotensive effects in animal studies. google.com In contrast, closely related known compounds have demonstrated an insignificant degree of hypotensive properties, highlighting the specific contribution of the substitution pattern on the benzoxazolinone core to this biological activity. google.com The development of these compounds provides a basis for pharmaceutical compositions aimed at lowering blood pressure in mammals. google.com While the general class of halo-substituted benzoxazolinones has been explored for this activity, specific hypotensive data for this compound is not extensively detailed in the available literature.

Table 1: Hypotensive Activity of 2-Benzoxazolinone Analogs

| Compound Name | Substitution Pattern | Observed Activity | Reference |

|---|---|---|---|

| 5-Chloro-6-methoxy-2-benzoxazolinone | 5-chloro, 6-methoxy | Significant and long-acting hypotensive properties | google.com |

| 5-Bromo-6-methoxy-2-benzoxazolinone | 5-bromo, 6-methoxy | Implied hypotensive activity as part of the active class of compounds | google.com |

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy, particularly in the management of Alzheimer's disease. The benzoxazolinone scaffold has been investigated as a template for the design of new cholinesterase inhibitors. jrespharm.comscispace.comdergipark.org.tr

Research has focused on N-substituted derivatives of 5-chloro-2(3H)-benzoxazolone, which are analogs of this compound. These compounds have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. jrespharm.comresearchgate.net The studies, employing Ellman's colorimetric method, have revealed that the inhibitory activity is dependent on the nature of the substituent at the nitrogen atom of the benzoxazolone ring. jrespharm.comresearchgate.net

A series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives, prepared via the Mannich reaction, demonstrated varying degrees of inhibition against AChE. jrespharm.comscispace.comdergipark.org.tr Notably, some of these analogs exhibited higher AChE inhibitory activity than the reference drug rivastigmine. researchgate.net For instance, compound 7 in a study, a Mannich base derivative, showed the highest inhibition against AChE with an IC50 value of 7.53 ± 0.17 μM. researchgate.net Another compound from the same series, compound 11 , was identified as the most active against BuChE with an IC50 of 17.50 ± 0.29 μM. researchgate.net

Further studies on bis-5-chloro-2(3H)-benzoxazolone derivatives, particularly those in the N-phenethylamine series, have indicated that the introduction of substituents on the phenyl ring of the side chain can enhance anti-AChE activity. jrespharm.com Among mono-substituted derivatives, those bearing benzene (B151609), naphthalene, and quinoline (B57606) rings on the side chain also showed notable inhibitory potential. jrespharm.com These findings underscore the potential of the 5-halobenzoxazolinone scaffold as a starting point for the design of novel and effective cholinesterase inhibitors. jrespharm.comscispace.comdergipark.org.tr

Table 2: Cholinesterase Inhibitory Activity of 5-Chloro-2(3H)-benzoxazolone Analogs

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-substituted-5-chloro-2(3H)-benzoxazolone derivatives | Acetylcholinesterase (AChE) | Generally displayed higher inhibitory activity than rivastigmine. Compound 7 was the most potent against AChE (IC50 = 7.53 ± 0.17 μM). | researchgate.net |

| N-substituted-5-chloro-2(3H)-benzoxazolone derivatives | Butyrylcholinesterase (BuChE) | Compound 11 was the most active against BuChE (IC50 = 17.50 ± 0.29 μM). | researchgate.net |

| Bis 5-chloro-2(3H)-benzoxazolone derivatives (N-phenethylamine series) | Acetylcholinesterase (AChE) | Substituents on the phenyl ring of the side chain enhanced anti-AChE activity. | jrespharm.com |

Mechanisms of Biological Action at the Molecular and Cellular Level

Interaction with Biological Targets and Receptors

5-Bromo-2-benzoxazolinone and its analogs have been shown to interact with a range of biological targets. The core benzoxazolinone structure serves as a versatile scaffold for designing inhibitors of various enzymes and receptors. For instance, derivatives of 2-benzoxazolinone (B145934) have been investigated for their activity as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, suggesting interaction with human serotonin (hSERT) and norepinephrine (hNET) transporters. researchgate.net Computational docking studies have explored the binding of 6-Bromo-2-benzoxazolinone, a positional isomer of this compound, to the hSERT, indicating the potential for this class of compounds to modulate neurotransmitter transport. researchgate.net

Furthermore, the benzoxazolinone ring is a key feature in the design of inhibitors for other targets, such as the voltage-gated sodium channel NaV1.7, which is a crucial player in pain signaling. researchgate.net The ability of the benzoxazolinone scaffold to be chemically modified allows for the fine-tuning of interactions with specific biological targets. neu.edu.tr

Enzyme Inhibition Profiles (e.g., COX-2, ALR2, HIV Integrase)

This compound and its derivatives have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2): Benzoxazolinone derivatives are recognized as potential selective inhibitors of COX-2, an enzyme involved in inflammation and pain. neu.edu.trneu.edu.tr The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. neu.edu.trtandfonline.com Computational studies have shown that 6-Bromo-2-benzoxazolinone, an isomer of this compound, exhibits a high docking score with COX-2, suggesting a favorable binding interaction. cabidigitallibrary.org

Aldose Reductase (ALR2): 2-Benzoxazolinone derivatives have been identified as inhibitors of aldehyde reductase (ALR2), an enzyme implicated in the development of diabetic complications. smolecule.comresearchgate.net Inhibition of ALR2 is a therapeutic strategy to manage these complications. researchgate.net The development of selective ALR2 inhibitors is an active area of research. researchgate.netresearchgate.net

HIV Integrase: The HIV integrase enzyme is essential for the replication of the human immunodeficiency virus (HIV) by inserting the viral DNA into the host cell's genome. google.com Benzoxazolinone derivatives have been explored as potential HIV integrase inhibitors. researchgate.net These inhibitors often work by chelating the divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site, which are critical for its catalytic activity. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies and molecular docking have been employed to understand the interactions between benzoxazolinone derivatives and the HIV integrase active site, aiding in the design of more potent inhibitors. researchgate.net

The inhibitory activities of selected benzoxazolinone derivatives against these enzymes are summarized in the table below.

| Compound | Target Enzyme | Activity |

| 6-Bromo-2-benzoxazolinone | COX-2 | High docking score in computational studies cabidigitallibrary.org |

| 2-Benzoxazolinone derivatives | Aldose Reductase (ALR2) | Identified as inhibitors smolecule.comresearchgate.net |

| Benzoxazolinone derivatives | HIV Integrase | Potential inhibitors, mechanism involves metal chelation researchgate.netnih.govresearchgate.net |

Modulation of Biochemical Pathways

The interaction of this compound and its derivatives with their molecular targets leads to the modulation of various biochemical pathways. For example, by inhibiting COX-2, these compounds can interfere with the prostaglandin (B15479496) synthesis pathway, which is a key process in inflammation and pain signaling. neu.edu.trtandfonline.com Inhibition of the polyol pathway through ALR2 inhibition is another example of how these compounds can modulate biochemical processes, specifically those related to diabetic complications. researchgate.netresearchgate.net

In the context of HIV, the inhibition of integrase directly disrupts the viral replication cycle, preventing the integration of the viral genome into the host DNA, a critical step for the propagation of the virus. google.com Furthermore, some benzoxazolinone derivatives have been shown to affect neurotransmitter reuptake, thereby modulating serotonergic and noradrenergic pathways in the central nervous system. researchgate.net

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity and for guiding the design of more potent and selective compounds.

For benzoxazolinone-based compounds, modifications at various positions of the bicyclic ring system and the nature of the substituents have been shown to significantly impact their inhibitory profiles.

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the aromatic ring play a critical role. For instance, in a study on the phytotoxicity of 2-benzoxazolinone derivatives against the parasitic weed Cuscuta campestris, it was found that the presence of a substituent on the aromatic ring, including a bromo group at the 5-position, negatively affected the phytotoxic activity compared to the unsubstituted parent compound. mdpi.comresearchgate.net In contrast, for other biological activities, halogenation at the 5-position, such as with a bromo group, has been suggested to enhance activity.

Modifications at the N-3 Position: The nitrogen atom at the 3-position of the benzoxazolinone ring is a common site for introducing various substituents to explore SAR. The synthesis of N-substituted derivatives has been a key strategy in developing new analogs with diverse biological activities, including antibacterial and analgesic properties. neu.edu.trmdpi.com For example, the introduction of an N-acyl group is a common modification. sci-hub.se

HIV Integrase Inhibitors: In the context of HIV integrase inhibitors, SAR studies have focused on designing molecules that can effectively chelate the metal ions in the active site. The diketo acid moiety is a key pharmacophore for this activity. mdpi.com SAR studies have explored various linkers and substituents to optimize the binding affinity and anti-HIV activity. researchgate.netmdpi.com

COX-2 Inhibitors: For COX-2 inhibitors, SAR studies have aimed to achieve selectivity over COX-1. The specific substitution patterns on the benzoxazolinone scaffold are critical for this selectivity. tandfonline.com

The following table summarizes some key SAR findings for benzoxazolinone derivatives:

| Position of Modification | Effect on Activity | Reference |

| 5-position (Bromo) | Decreased phytotoxicity against Cuscuta campestris | mdpi.comresearchgate.net |

| 5-position (Halogen) | Suggested to enhance other biological activities | |

| N-3 position | A key site for introducing diverse substituents to modulate activity | neu.edu.trmdpi.com |

Cellular Effects and Signal Transduction Pathways

The molecular interactions and pathway modulations initiated by this compound and its derivatives ultimately translate into various cellular effects. For instance, the thymidine (B127349) analogue 5-Bromo-2-deoxyuridine (BrdU), which shares a bromo-substituted pyrimidine-like core, has been shown to induce DNA damage signaling responses. core.ac.uk This leads to the activation of checkpoint kinases Chk1 and Chk2, and p53, resulting in cell cycle inhibition and a senescence-like phenotype in cancer cells. core.ac.uk

While direct studies on the cellular effects of this compound are limited, the known inhibitory activities on key enzymes suggest potential downstream cellular consequences. For example, inhibition of COX-2 would lead to decreased production of prostaglandins, which are signaling molecules involved in inflammation, cell proliferation, and apoptosis. tandfonline.com Similarly, the modulation of serotonin and norepinephrine transporters by benzoxazolinone derivatives would directly impact neurotransmission and signaling in the nervous system. researchgate.net The inhibition of HIV integrase has a clear cellular effect: the prevention of viral DNA integration and, consequently, the suppression of viral replication. nih.gov

Computational Chemistry and Drug Design Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com These models are powerful tools for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are crucial for their biological effects. brieflands.comnih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and a suitable statistical method for model development. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. acs.org

In a study involving a series of 2-benzoxazolinone (B145934) derivatives with anti-HIV activity, researchers calculated a large number of theoretical descriptors (1444 in one case) for each molecule. nih.gov To build a predictive model, a subset of the most relevant descriptors was chosen using a stepwise multiple linear regression (MLR) method. nih.govresearchgate.net MLR is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov The dataset of molecules is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.gov

One such QSAR model developed for anti-HIV-1 2-benzoxazolinone derivatives utilized GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, specifically R3u+ (R maximal autocorrelation of lag 3 / unweighted) and R3v+ (R maximal autocorrelation of lag 3 / weighted by van der Waals volume), along with the mean information content on the distance equality (IDDE) index. researchgate.net

Table 1: Example of Descriptors Used in QSAR Model Development for 2-Benzoxazolinone Derivatives

| Descriptor Type | Descriptor Name | Definition |

|---|---|---|

| GETAWAY | R3u+ | R maximal autocorrelation of lag 3 / unweighted |

| GETAWAY | R3v+ | R maximal autocorrelation of lag 3 / weighted by van der Waals volume |

This table is based on descriptors identified in a QSAR study of 2-benzoxazolinone derivatives with anti-HIV activity. researchgate.net

Once a QSAR model is developed, it can be used to predict the biological activity of compounds. nih.gov For the anti-HIV-1 2-benzoxazolinone derivatives, the developed MLR model took the form of a linear equation where the dependent variable, the logarithm of the inhibition rate (Log IR), was correlated with the selected descriptors. nih.gov

The goal of such predictive models is to guide the synthesis of new compounds with potentially enhanced activity. acs.org By analyzing the descriptors in the model, chemists can understand which structural modifications are likely to improve the desired biological effect, thus prioritizing the synthesis of the most promising candidates. nih.gov QSAR models have been successfully applied to predict a wide range of biological activities, including anti-HIV, anticancer, and antimicrobial effects. nih.govchemistryjournal.net

A statistically significant QSAR model was established for a series of 2-benzoxazolinone, diazocoumarin, and quinazoline (B50416) derivatives, correlating their structural properties with their ability to inhibit HIV p24 expression. nih.gov This model demonstrated a significant correlation between the chemical structures and their anti-HIV activities. nih.gov

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. nih.gov Validation assesses the model's ability to make accurate predictions for new chemicals that were not used in its development. nih.gov Several statistical metrics are used for this purpose.

A common method is internal validation using leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (Q²). researchgate.net A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov External validation is performed using a test set of compounds, and the predictive ability is often measured by the predictive R² (R²_test). nih.gov

For the QSAR model developed for anti-HIV 2-benzoxazolinone derivatives, the following statistical parameters were reported, indicating a robust and predictive model:

Correlation Coefficient (R²): 0.84. researchgate.netnih.gov This value indicates a good fit of the model to the training set data. nih.gov

Leave-One-Out Cross-Validation Coefficient (Q²): 0.73. researchgate.netnih.gov This suggests good internal predictive power.

Test Set Prediction Value (R²_test): 0.79. researchgate.netnih.gov This demonstrates the model's ability to accurately predict the activity of external compounds.

Table 2: Statistical Validation Parameters for an Anti-HIV 2-Benzoxazolinone QSAR Model

| Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (R²) | 0.84 | Goodness of fit nih.gov |

| Cross-validated Coefficient (Q²) | 0.73 | Internal predictive power researchgate.net |

These values demonstrate that the developed QSAR model is statistically significant and has good predictive capability for anti-HIV activity. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. science.gov This method is crucial for understanding the interactions at a molecular level and for structure-based drug design.

Molecular docking simulations have been employed to study how 5-Bromo-2-benzoxazolinone and related compounds interact with various protein targets. These simulations provide insights into the binding mode and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. sci-hub.seresearchgate.net

For instance, docking studies of 2-benzoxazolinone derivatives into the active site of the HIV integrase enzyme revealed potential chelating interactions between the oxygen atoms of the ligand's carbonyl groups and the essential Mg²⁺ cofactors in the enzyme's active site. researchgate.net In another study, docking of 6-Bromo-2-benzoxazolinone into the human serotonin (B10506) transporter (hSERT) showed potential hydrogen bond interactions. researchgate.net Substituted benzoxazolinones have also been docked into the active site of bacterial elongation condensing enzymes (FabB), where they were found to form hydrogen bonds with key histidine residues. nih.gov The binding affinity, often expressed as a docking score or binding energy, helps to rank potential inhibitors. mdpi.com

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are critical for ligand binding. nih.gov This information is invaluable for designing more potent and selective inhibitors.

In the case of 2-benzoxazolinone derivatives targeting HIV integrase, docking simulations not only predicted the binding mode but also highlighted specific interactions. For example, a π-stacking interaction was observed between the pyridopyrimidine ring of a potent inhibitor and the viral base DA17. researchgate.net Similarly, when 6-Bromo-2-benzoxazolinone was docked into the human serotonin transporter (hSERT), key residues involved in the interaction were identified. researchgate.net For bacterial FabB inhibitors based on the benzoxazolinone scaffold, docking studies identified His298 and His333 as key residues forming hydrogen bonds with the inhibitor. nih.gov This knowledge allows medicinal chemists to design new derivatives with modifications that can enhance interactions with these specific residues, potentially leading to improved inhibitory activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Benzoxazolinone |

| 6-Bromo-2-benzoxazolinone |

| Diazocoumarin |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a crucial technique in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For benzoxazolinone derivatives, these models are instrumental in guiding lead optimization, a process where a promising lead compound is systematically modified to enhance its therapeutic properties.

Lead optimization strategies for benzoxazolone-based compounds often focus on modifying specific regions of the molecule to improve physicochemical and metabolic properties while preserving or enhancing inhibitory potency. nih.gov For instance, in the development of acid ceramidase inhibitors, structural modifications to the benzoxazolone carboxamide core were designed to address issues like low aqueous solubility and moderate metabolic stability. nih.gov This involved exploring various substitutions at different positions on the benzoxazolone ring.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed in conjunction with pharmacophore modeling. researchgate.netresearchgate.net QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 2-benzoxazolinone derivatives, QSAR models have been developed to predict analgesic, anti-inflammatory, and anti-HIV activities. researchgate.netresearchgate.net These models have highlighted that properties such as hydrophobicity and the molecule's shape are significant for its biological function. researchgate.net Based on these predictive models, new compounds with potentially enhanced activity can be designed and synthesized. researchgate.net

One study focused on developing dual inhibitors for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in inflammation. cabidigitallibrary.org Using computational methods, researchers investigated 2-benzoxazolinone and its derivatives, including a bromo-substituted analog, to assess their potential as dual inhibitors. cabidigitallibrary.org

The following table summarizes the lead optimization efforts on benzoxazolone carboxamides as acid ceramidase inhibitors, showcasing how modifications impact potency.

| Compound | Modification on Benzoxazolone Core | Target | Key Finding | Reference |

|---|---|---|---|---|

| Benzoxazolone Carboxamides | C(6)-substitutions | Acid Ceramidase | Modifications aimed to improve physicochemical and metabolic properties while maintaining inhibitory potency. nih.gov | nih.gov |

| 2-Benzoxazolinone Derivatives | Varying substitutions | Analgesic & Anti-inflammatory targets | QSAR models indicated that hydrophobicity and molecular shape are key for activity. researchgate.net | researchgate.net |

| 2-Benzoxazolinone Derivatives | Varying substitutions | HIV Integrase | A QSAR model was developed with a significant correlation coefficient (R² of 0.84), aiding in the design of new anti-HIV agents. researchgate.net | researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the movement and interaction of atoms and molecules over time. In drug discovery, MD simulations are used to understand how a ligand, such as a this compound derivative, binds to its protein target and to characterize the stability of the resulting complex. sci-hub.senih.gov

These simulations can reveal the specific binding modes of inhibitors and elucidate the key interactions that contribute to binding affinity. For example, MD simulations have been used to study the binding of benzoxazole-based inhibitors to soluble epoxide hydrolase (sEH), a therapeutic target for various diseases. nih.gov By calculating the binding free energies, researchers could rank inhibitors in an order that correlated well with experimental bioactivity data. nih.gov Such studies have shown that van der Waals forces are often the primary driver of binding, though entropy changes also play a critical role. nih.gov

| Target Enzyme | Inhibitor Class | Key Findings from MD Simulations | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Benzoxazole-based amides | Calculated binding free energies correlated well with experimental IC50 values. Trp334 was identified as a key residue for binding. nih.gov | nih.gov |

| Bacterial Elongation Condensing Enzymes (FabB/FabF) | Substituted benzoxazolinones | Active compounds formed two hydrogen bonds with His298 and His333. The bromobenzene (B47551) ring occupied a specific binding pocket. nih.gov | nih.gov |

| Chromodomain Y-like protein (CDYL) | Benzo[d]oxazol-2(3H)-one derivatives | MD simulations helped to establish a stable docking model and analyze detailed interactions within the binding site. sci-hub.se | sci-hub.se |

In Silico Screening and Virtual Drug Discovery

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govsci-hub.se This approach significantly accelerates the early stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.

The process often begins with docking, where computational algorithms predict the preferred orientation of a molecule when bound to a protein target to form a stable complex. cabidigitallibrary.org For instance, derivatives of 2-benzoxazolinone, including 6-bromo-2-benzoxazolinone, were docked into the binding sites of COX-2 and 5-LOX enzymes to evaluate them as potential dual anti-inflammatory agents. cabidigitallibrary.org The "docking score" is a measure used to rank potential candidates, with higher scores suggesting a more favorable interaction. cabidigitallibrary.org

In a notable example, a two-step virtual screening approach was used to identify novel inhibitors of the bacterial enzymes FabB and FabF from a library of approximately 1.1 million compounds. nih.gov The initial step used a pharmacophore model to filter the library, followed by docking experiments. This process led to the identification of a series of substituted benzoxazolinones as a new class of inhibitors. nih.gov Subsequent experimental testing of the top-ranking compounds confirmed their activity, with a bromo-substituted derivative showing an IC50 value of 253 µM. nih.gov

Docking studies have also been performed on human serotonin (hSERT) and norepinephrine (B1679862) (hNET) transporters, which are targets for treating depression and pain. researchgate.net These studies investigated 2-benzoxazolinone and its analogs, including 6-bromo-2-benzoxazolinone, to identify potential dual reuptake inhibitors. researchgate.net Such computational approaches are crucial for proposing promising candidates for further development as therapeutic leads. researchgate.net

| Compound | Target Enzyme(s) | Computational Method | Docking Score / Key Result | Reference |

|---|---|---|---|---|

| 6-Bromo-2-benzoxazolinone | COX-2 | GOLD Docking | High docking score of 42.67 | cabidigitallibrary.org |

| 6-Bromo-2-benzoxazolinone | 5-LOX | GOLD Docking | High docking score of 42.67 | cabidigitallibrary.org |

| 6-Chloro-2-benzoxazolinone | COX-2 | GOLD Docking | High docking score of 41.79 | cabidigitallibrary.org |

| 6-Chloro-2-benzoxazolinone | 5-LOX | GOLD Docking | High docking score of 41.79 | cabidigitallibrary.org |

| Substituted Benzoxazolinone (Compound 27) | FabB/FabF | Virtual Screening (Glide) | Identified as a hit; IC50 of 260 µM. Formed two hydrogen bonds in the active site. nih.gov | nih.gov |

Analytical and Characterization Techniques in 5 Bromo 2 Benzoxazolinone Research

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-Bromo-2-benzoxazolinone. These methods probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic and molecular properties.